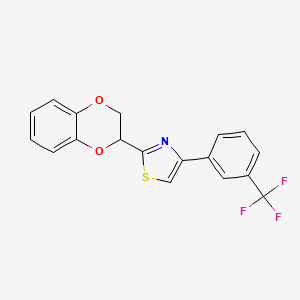
Caspase Inhibitor X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caspase Inhibitor X is a synthetic compound designed to inhibit the activity of caspases, which are a family of cysteine-dependent proteases. Caspases play crucial roles in apoptosis (programmed cell death), inflammation, and other cellular processes. Dysregulation of caspase activity is associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Caspase Inhibitor X typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in the synthesis include aldehydes, ketones, and nitriles, which are modified to form reversible inhibitors that bind to the catalytic cysteine of caspases .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the synthesis and purification processes. The production process is designed to be scalable and cost-effective, meeting the demands of pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Caspase-Inhibitor X unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, Amine und andere Nucleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Caspase-Inhibitor X hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Mechanismen der Caspase-Aktivität und -Hemmung.
Biologie: Einsatz in Zellkultur-Experimenten zur Untersuchung der Rolle von Caspasen bei der Apoptose und anderen zellulären Prozessen.
Medizin: Als potenzieller therapeutischer Wirkstoff für Erkrankungen untersucht, die mit einer dysregulierten Apoptose einhergehen, wie z. B. Krebs und neurodegenerative Erkrankungen.
Industrie: Verwendung bei der Entwicklung von Diagnostika und therapeutischen Eingriffen, die auf Caspase-bezogene Signalwege abzielen
5. Wirkmechanismus
Caspase-Inhibitor X übt seine Wirkungen aus, indem er an die aktive Stelle von Caspasen bindet und so die Spaltung ihrer Substrate verhindert. Diese Hemmung blockiert die nachgeschalteten Signalwege, die an der Apoptose und Entzündung beteiligt sind. Die molekularen Ziele von Caspase-Inhibitor X umfassen verschiedene Caspasen, wie z. B. Caspase-3, Caspase-8 und Caspase-9. Die Bindung des Inhibitors an den katalytischen Cysteinrest ist entscheidend für seine inhibitorische Aktivität .
Ähnliche Verbindungen:
Ac-YVAD-CHO: Ein potenter Inhibitor von Caspase-1.
Ac-DEVD-CHO: Selektiv für Caspase-3.
CrmA: Ein viraler Caspase-Inhibitor, der Caspase-1 und Caspase-8 hemmt
Einzigartigkeit: Caspase-Inhibitor X ist einzigartig in seiner Fähigkeit, mehrere Caspasen mit hoher Potenz und Spezifität selektiv zu hemmen. Im Gegensatz zu einigen anderen Inhibitoren zeigt er keine signifikanten Off-Target-Effekte, was ihn zu einem wertvollen Werkzeug für Forschungs- und therapeutische Anwendungen macht .
Wirkmechanismus
Caspase Inhibitor X exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of this compound include various caspases, such as caspase-3, caspase-8, and caspase-9. The inhibitor’s binding to the catalytic cysteine residue is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Ac-YVAD-CHO: A potent inhibitor of caspase-1.
Ac-DEVD-CHO: Selective for caspase-3.
CrmA: A viral caspase inhibitor that inhibits caspase-1 and caspase-8
Uniqueness: Caspase Inhibitor X is unique in its ability to selectively inhibit multiple caspases with high potency and specificity. Unlike some other inhibitors, it does not exhibit significant off-target effects, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H12F3NO2S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C18H12F3NO2S/c19-18(20,21)12-5-3-4-11(8-12)13-10-25-17(22-13)16-9-23-14-6-1-2-7-15(14)24-16/h1-8,10,16H,9H2 |
InChI-Schlüssel |
FPXQYPGVDNEQKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
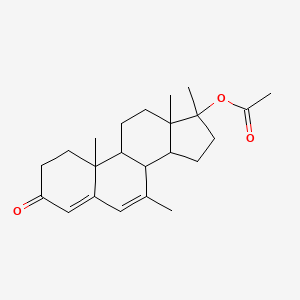
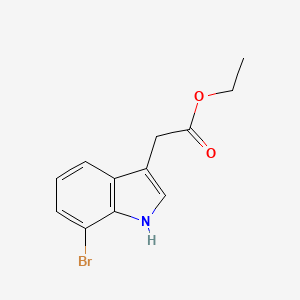
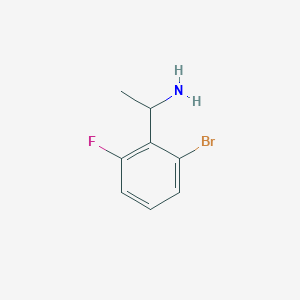
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
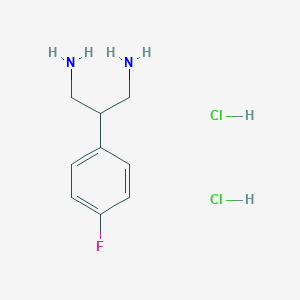
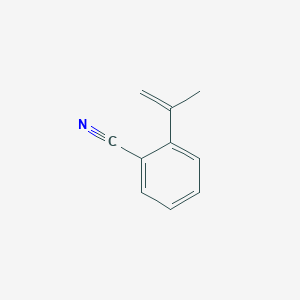

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
